2-(1-(Aminomethyl)-3-butylcyclopentyl)acetic acid
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Overview
Description
2-(1-(aminomethyl)-3-butylcyclopentyl)acetic acid is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopentyl ring substituted with an aminomethyl group and a butyl chain, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(aminomethyl)-3-butylcyclopentyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with butylamine to form the corresponding imine, which is then reduced to the amine using a reducing agent such as sodium borohydride. The resulting amine is then reacted with bromoacetic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-(aminomethyl)-3-butylcyclopentyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted amines or amides.
Scientific Research Applications
2-(1-(aminomethyl)-3-butylcyclopentyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 2-(1-(aminomethyl)-3-butylcyclopentyl)acetic acid involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the compound can modulate the activity of enzymes by binding to their active sites, thereby influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Gabapentin: 1-(aminomethyl)cyclohexaneacetic acid, used as an anticonvulsant and for neuropathic pain.
Pregabalin: 3-(aminomethyl)-5-methylhexanoic acid, used for similar therapeutic purposes as gabapentin.
Uniqueness
2-(1-(aminomethyl)-3-butylcyclopentyl)acetic acid is unique due to its cyclopentyl ring structure, which imparts different physicochemical properties compared to its analogs. This structural difference can lead to variations in biological activity and therapeutic potential, making it a compound of interest for further research and development .
Properties
Molecular Formula |
C12H23NO2 |
---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
2-[1-(aminomethyl)-3-butylcyclopentyl]acetic acid |
InChI |
InChI=1S/C12H23NO2/c1-2-3-4-10-5-6-12(7-10,9-13)8-11(14)15/h10H,2-9,13H2,1H3,(H,14,15) |
InChI Key |
USZXKKPNEFLRDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(C1)(CC(=O)O)CN |
Origin of Product |
United States |
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